![molecular formula C20H25ClN2O4S B3579339 1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine](/img/structure/B3579339.png)
1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-ethoxy-3-methoxybenzyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with 4-ethoxy-3-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Biological Activity
1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, enzyme inhibition, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, which are known for their significant biological activities. The presence of a sulfonyl group and various aromatic substituents enhances its pharmacological profile. Its molecular formula is .
Biological Activities
1. Antibacterial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, this compound demonstrated moderate to strong activity against several bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Escherichia coli | Weak to Moderate |
The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The findings indicate significant enzyme inhibition, which is crucial for therapeutic applications in conditions like Alzheimer's disease and urea cycle disorders.
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 2.14 ± 0.003 |
Urease | 1.21 ± 0.005 |
These values suggest that the compound is a potent inhibitor compared to standard reference compounds.
3. Anticancer Properties
The anticancer potential of piperazine derivatives has been widely studied. The sulfonamide functionality in this compound contributes to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that it can affect various cancer cell lines, although specific IC50 values for different cancers require further investigation.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Antibacterial Activity : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that the synthesized piperazine derivatives showed promising antibacterial activity against Salmonella typhi and Bacillus subtilis. The study utilized various methods including disk diffusion and minimum inhibitory concentration (MIC) assessments to evaluate efficacy .
- Enzyme Inhibition Study : Another research focused on the enzyme inhibition properties of related compounds demonstrated that piperazine derivatives could significantly inhibit AChE and urease, suggesting their potential in treating neurodegenerative diseases and infections related to urease-producing bacteria .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-ethoxy-3-methoxyphenyl)methyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-3-27-19-9-4-16(14-20(19)26-2)15-22-10-12-23(13-11-22)28(24,25)18-7-5-17(21)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYPKRWEOKFPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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